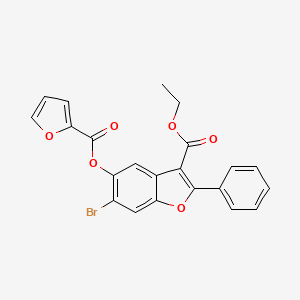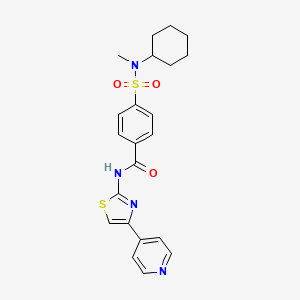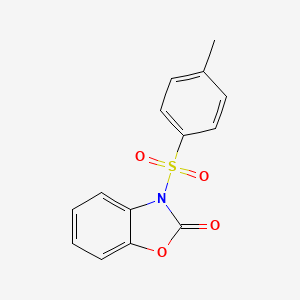![molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-273170 est un composé chimique connu pour son rôle d'inhibiteur de la kinase Myt1. La kinase Myt1 est une enzyme impliquée dans la régulation du cycle cellulaire, en particulier dans l'inhibition de la kinase dépendante de la cycline 1 (CDK1). En inhibant la kinase Myt1, WAY-273170 peut influencer la progression du cycle cellulaire, ce qui en fait un outil précieux dans la recherche scientifique, notamment dans l'étude de la division cellulaire et de la biologie du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de WAY-273170 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques telles que la substitution nucléophile, la condensation et la cyclisation. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour assurer un rendement élevé et une pureté élevée du produit final .
Méthodes de production industrielle
Dans un environnement industriel, la production de WAY-273170 est mise à l'échelle en utilisant des voies de synthèse optimisées qui garantissent la rentabilité et l'efficacité. Le procédé implique des réacteurs à grande échelle, une surveillance continue des paramètres de réaction et des mesures strictes de contrôle de la qualité pour produire WAY-273170 en quantités massives tout en maintenant des normes de pureté élevées .
Analyse Des Réactions Chimiques
Types de réactions
WAY-273170 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'atomes d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'hydroxyde de sodium. Les conditions de réaction varient en fonction du type de réaction, mais impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique.
Applications de la recherche scientifique
WAY-273170 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier les mécanismes et les voies réactionnelles.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de la kinase Myt1 dans la régulation du cycle cellulaire.
Médecine : Exploré comme agent thérapeutique potentiel dans la recherche sur le cancer en raison de sa capacité à inhiber la division cellulaire.
Industrie : Utilisé dans le développement de nouveaux procédés et produits chimiques, en particulier dans l'industrie pharmaceutique
Mécanisme d'action
WAY-273170 exerce ses effets en inhibant la kinase Myt1, une enzyme qui phosphoryle et inhibe la kinase dépendante de la cycline 1 (CDK1). En inhibant la kinase Myt1, WAY-273170 empêche la phosphorylation de la CDK1, conduisant à l'activation de la CDK1 et à la progression du cycle cellulaire de la phase G2 à la phase M. Ce mécanisme est crucial dans la régulation de la division cellulaire et a des implications importantes dans la recherche sur le cancer, où la division cellulaire incontrôlée est une caractéristique du cancer .
Applications De Recherche Scientifique
WAY-273170 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the role of Myt1 kinase in cell cycle regulation.
Medicine: Explored as a potential therapeutic agent in cancer research due to its ability to inhibit cell division.
Industry: Utilized in the development of new chemical processes and products, particularly in the pharmaceutical industry
Mécanisme D'action
WAY-273170 exerts its effects by inhibiting Myt1 kinase, an enzyme that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 prevents the phosphorylation of CDK1, leading to the activation of CDK1 and progression of the cell cycle from the G2 phase to the M phase. This mechanism is crucial in regulating cell division and has significant implications in cancer research, where uncontrolled cell division is a hallmark of cancer .
Comparaison Avec Des Composés Similaires
Composés similaires
PD-0166285 : Un autre inhibiteur de la kinase Myt1 présentant des propriétés similaires.
SNS-032 : Un inhibiteur de la kinase dépendante de la cycline à spécificité plus large.
RO-3306 : Un inhibiteur sélectif de la CDK1 utilisé dans les études sur le cycle cellulaire.
Unicité de WAY-273170
WAY-273170 est unique en raison de sa haute spécificité pour la kinase Myt1, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kinase Myt1 dans la régulation du cycle cellulaire. Contrairement à d'autres inhibiteurs qui peuvent cibler plusieurs kinases, WAY-273170 offre une approche plus ciblée, réduisant les effets hors cible et augmentant la précision des résultats expérimentaux .
Propriétés
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCAGQJNLGYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)


![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)



